4-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)morpholine
Description
Properties
IUPAC Name |
[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-14-3-2-6-18-16(14)23-13-15-4-7-19(8-5-15)17(21)20-9-11-22-12-10-20/h2-3,6,15H,4-5,7-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDDLPJJPCXIVEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)morpholine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed in an aqueous or organic solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow chemistry, which allows for the efficient and scalable production of complex molecules. The use of automated reactors and advanced purification methods ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine moiety, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce fully saturated piperidine derivatives.
Scientific Research Applications
4-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)morpholine involves its interaction with specific molecular targets. The piperidine and morpholine rings can interact with various enzymes and receptors, potentially inhibiting their activity. The pyridine moiety may also play a role in binding to nucleic acids or proteins, affecting cellular processes .
Comparison with Similar Compounds
VPC-14449 (4-(4-(2,4-Dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine)
- Key Differences :
- Replaces the piperidine-carbonyl group with a thiazole ring bearing a dibromoimidazole substituent.
- Bromine atoms introduce steric bulk and electron-withdrawing effects, altering binding kinetics compared to the methylpyridinyl group in the target compound.
- Synthesis Note: A structural misassignment (4,5-dibromo vs. 2,4-dibromo) led to discrepancies in NMR spectra, underscoring the importance of precise regiochemistry in synthesis .
4-(2-((4-Methoxybenzyl)oxy)-6-(piperidin-1-yl)pyrimidin-4-yl)morpholine
1-(4-(4-Morpholinopiperidin-1-yl)-6-(pyridine-3-yl)pyrimidin-2-yl)piperidine-4-carbonitrile
- Key Differences: Features a pyrimidine ring substituted with morpholinopiperidine and carbonitrile groups.
- Synthesis : Utilized a palladium-catalyzed coupling reaction between a chloropyrimidine and piperidine-4-carbonitrile .
Functional Analogues with Pyridine/Pyrimidine Substituents
4-[1-(6-Nitro-3-pyridyl)-4-piperidyl]morpholine
- Key Differences :
- Substitutes the methylpyridinyl group with a nitro-pyridine moiety.
- The nitro group is strongly electron-withdrawing, which could enhance reactivity in electrophilic aromatic substitution but reduce metabolic stability.
- Characterization : Confirmed via ¹H NMR (δ 8.21 ppm for nitro-pyridine proton) .
2-(((4-(2-Methoxyphenoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole
Key Observations:
- Electronic Effects : Electron-withdrawing groups (e.g., nitro, bromo) increase reactivity but may reduce metabolic stability, whereas electron-donating groups (e.g., methoxy) enhance lipophilicity.
- Synthetic Challenges : Regiochemical precision (e.g., bromine placement in VPC-14449) and protecting group strategies (e.g., 4-methoxybenzyl deprotection in ) are critical for fidelity.
- Structural Flexibility : Piperidine and morpholine rings provide conformational adaptability, but pyrimidine or thiazole cores introduce rigidity for target-specific binding.
Biological Activity
The compound 4-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)morpholine is a synthetic derivative that has garnered attention for its potential biological activities, particularly as an inhibitor of fatty acid amide hydrolase (FAAH), which plays a crucial role in the metabolism of bioactive lipids. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and structure, which features a morpholine ring, a piperidine moiety, and a 3-methylpyridine substituent. The structural complexity contributes to its diverse biological activities.
Molecular Structure
| Component | Description |
|---|---|
| Morpholine | A six-membered ring containing one nitrogen atom |
| Piperidine | A five-membered ring containing one nitrogen atom |
| 3-Methylpyridine | A pyridine ring with a methyl group at position 3 |
Inhibition of FAAH
FAAH is responsible for the hydrolysis of fatty acid amides, including anandamide, which is implicated in various physiological processes such as pain modulation and inflammation. Compounds that inhibit FAAH can potentially enhance the effects of endocannabinoids.
- Mechanism of Action : The compound acts by binding to the active site of FAAH, preventing the breakdown of endocannabinoids. This action can lead to increased levels of these compounds in the body, potentially enhancing their therapeutic effects.
- Potency : Preliminary studies indicate that derivatives similar to this compound exhibit nanomolar potency against FAAH, suggesting significant therapeutic potential in pain management and other conditions related to endocannabinoid signaling.
Antitumor Activity
Recent studies have explored the antitumor properties of this class of compounds:
- Cell Line Studies : Compounds structurally related to this compound have shown promising results against various cancer cell lines, including colon cancer (HCT116) and multiple myeloma (MM1.S).
- IC50 Values : Specific derivatives have displayed IC50 values in the low micromolar range, indicating effective inhibition of tumor cell proliferation.
Study 1: FAAH Inhibition and Pain Relief
A study published in Journal of Medicinal Chemistry examined several derivatives for their ability to inhibit FAAH. The most potent compounds demonstrated significant analgesic effects in animal models, correlating with elevated anandamide levels.
Study 2: Anticancer Efficacy
In another study focusing on the antitumor activity of similar compounds, researchers reported that certain derivatives led to a reduction in tumor size in xenograft models. The mechanism was attributed to both direct cytotoxic effects and modulation of the tumor microenvironment.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Key findings include:
- Substituent Effects : Variations in substituents on the piperidine and morpholine rings significantly affect potency and selectivity towards FAAH.
- Lipophilicity : Increased lipophilicity generally enhances cellular uptake but must be balanced with solubility considerations for effective pharmacokinetics.
Q & A
Basic Research Questions
Q. What validated synthetic routes are available for 4-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)morpholine?
- Methodology :
- Stepwise coupling : Synthesis often involves multi-step procedures, starting with functionalization of the piperidine ring. For example, reacting 3-methylpyridin-2-ol with a piperidine derivative under Mitsunobu conditions to introduce the ether linkage, followed by coupling with morpholine via carbamate or carbonyl intermediates .
- Catalysts and solvents : Palladium-based catalysts (e.g., for cross-coupling) and polar aprotic solvents (e.g., DMF or DMSO) are commonly used to enhance reaction efficiency .
- Key considerations : Purification via column chromatography or recrystallization is critical to achieve >95% purity.
Q. How is the compound characterized post-synthesis, and what analytical techniques are essential?
- Primary methods :
- NMR spectroscopy : ¹H NMR (e.g., δ 1.41–8.21 ppm for analogous piperidine-morpholine derivatives) confirms structural integrity and regioselectivity .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., expected m/z for C₂₁H₂₅N₃O₃: 367.45 g/mol) .
- HPLC : Ensures purity (>98%) using reverse-phase C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activity data for this compound?
- Root causes : Discrepancies may arise from variations in assay conditions (e.g., cell lines, receptor isoforms, or incubation times) .
- Resolution strategies :
- Dose-response standardization : Use IC₅₀/EC₅₀ values across multiple replicates.
- Orthogonal assays : Validate receptor binding (e.g., radioligand displacement) with functional assays (e.g., cAMP inhibition) to confirm mechanism .
Q. What structural modifications optimize the compound’s pharmacokinetic properties without compromising activity?
- Approaches :
- Solubility enhancement : Introduce polar groups (e.g., hydroxyl or amine) on the morpholine or pyridine rings .
- Metabolic stability : Replace labile ester groups with bioisosteres (e.g., amides or heterocycles) .
- Case study : Fluorination at the pyridine ring (as in 4-((5-fluoropyridin-2-yl)methyl)morpholine analogs) improved metabolic half-life by 2.5× .
Q. How does the structure-activity relationship (SAR) of morpholine-piperidine derivatives inform target selectivity?
- Key findings :
- Piperidine substitution : 3-Methylpyridin-2-yloxy groups enhance binding to adenosine receptors (A₂AR Ki = 12 nM vs. 45 nM for unsubstituted analogs) .
- Morpholine vs. piperazine : Morpholine improves blood-brain barrier penetration, while piperazine derivatives show higher peripheral activity .
- Data table :
| Derivative | Target Receptor | Binding Affinity (Ki, nM) | Selectivity Ratio (A₂AR/A₁AR) |
|---|---|---|---|
| 4-(4-{[...]carbonyl)morpholine | A₂AR | 12 ± 1.5 | 8.3 |
| Piperazine analog | A₁AR | 45 ± 3.2 | 1.2 |
Q. What computational strategies predict the compound’s interaction with novel biological targets?
- Methods :
- Molecular docking : Use Schrödinger Suite or AutoDock to model binding to GPCRs (e.g., adenosine receptors). Key interactions include H-bonds with Glu169 and π-π stacking with Phe168 .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (RMSD < 2.0 Å indicates stable binding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
